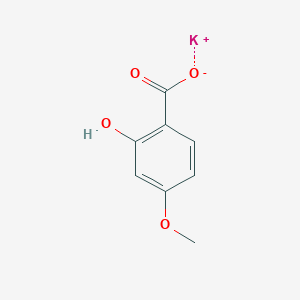

Potassium 2-hydroxy-4-methoxybenzoate

Description

BenchChem offers high-quality Potassium 2-hydroxy-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 2-hydroxy-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-hydroxy-4-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.K/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJKYHIIYRGTCC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)[O-])O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7KO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164997 |

Source

|

| Record name | Potassium methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152312-71-5 |

Source

|

| Record name | Potassium methoxysalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152312715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM METHOXYSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3H7U4Y7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity and Pathways of 4-Methoxysalicylic Acid Potassium Salt (4MSK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 4-methoxysalicylate (4MSK) is a potent skin-lightening agent renowned for its efficacy in addressing hyperpigmentation. Its mechanism of action is multifaceted, primarily involving the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, and the modulation of keratinocyte differentiation to promote the removal of excess melanin. This technical guide provides a comprehensive overview of the biological activities and associated signaling pathways of 4MSK, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.

Core Biological Activities of 4MSK

4MSK exerts its depigmenting effects through a dual-action mechanism, targeting both melanocytes, the melanin-producing cells, and keratinocytes, the predominant cell type in the epidermis.[1][2]

-

Inhibition of Melanogenesis in Melanocytes: The primary and most well-documented activity of 4MSK is the suppression of melanin production.[1][3] This is achieved through the direct inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway.[1] By reducing tyrosinase activity, 4MSK effectively decreases the overall melanin content in melanocytes.[1][2]

-

Regulation of Keratinocyte Differentiation: Beyond its direct impact on melanocytes, 4MSK also influences the behavior of keratinocytes.[1][3] It promotes the gene expression of differentiation markers in these cells, which is thought to accelerate epidermal turnover.[1][2] This enhanced and more organized keratinization process facilitates the shedding of pigmented keratinocytes, aiding in the removal of accumulated melanin from the skin's surface.[3]

This dual mechanism of reducing melanin synthesis while promoting its removal makes 4MSK a comprehensive and effective agent for treating hyperpigmentation.[3]

Signaling Pathways Modulated by 4MSK

The biological effects of 4MSK are rooted in its modulation of specific cellular signaling pathways.

Melanogenesis Pathway in Melanocytes

4MSK directly interferes with the enzymatic cascade of melanogenesis. The primary target is tyrosinase, which catalyzes the initial and rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, 4MSK effectively blocks the entire downstream pathway leading to the formation of eumelanin and pheomelanin.

Keratinocyte Differentiation Pathway

4MSK has been shown to upregulate the expression of key keratinocyte differentiation markers. This suggests an influence on the signaling cascades that govern the maturation of keratinocytes from the basal layer to the stratum corneum. While the precise upstream regulators affected by 4MSK in this pathway require further elucidation, the downstream effect is an accelerated and improved epidermal turnover.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on 4MSK.

Table 1: In Vitro Efficacy of 4MSK

| Parameter | Assay | Model System | Concentration | Result | Reference |

| Tyrosinase Inhibition | Mushroom Tyrosinase Activity Assay | Cell-free | 4.02 mM | IC50 | [1] |

| Melanin Content | Melanin Quantification | Cultured Human Melanocytes | 0.5 - 1.0 mM | Significant Suppression | [1] |

| Pigmentation | Melanin Quantification | 3D Human Epidermal Equivalent | 0.05% | Significant Reduction | [1] |

| Gene Expression | qPCR | Cultured Human Keratinocytes | Not Specified | Upregulation of KRT1, KRT10, FLG, IVL | [1] |

Table 2: Clinical Efficacy of 4MSK Formulation

| Parameter | Measurement | Study Population | Treatment Duration | Result | Reference |

| Skin Lightness (Pigmented Area) | L* value | 31 Korean women with facial hyperpigmentation | Not Specified | Significant Increase vs. Placebo | [1] |

| Skin Lightness (Non-pigmented Area) | L* value | 31 Korean women with facial hyperpigmentation | Not Specified | Significant Increase vs. Placebo | [1] |

| Desquamation | Desquamation Area Ratio | 31 Korean women with facial hyperpigmentation | Not Specified | Significant Reduction vs. Placebo | [1] |

Detailed Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol determines the in vitro inhibitory effect of 4MSK on mushroom tyrosinase activity.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 4MSK and create a series of dilutions to be tested.

-

Dissolve mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Prepare a solution of L-DOPA, the substrate, in the same buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the 4MSK dilutions to the respective wells.

-

Add the mushroom tyrosinase solution to each well and pre-incubate for a defined period (e.g., 10 minutes at room temperature).

-

Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the change in absorbance at 475 nm over time using a microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of 4MSK.

-

Determine the percentage of tyrosinase inhibition for each concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the 4MSK concentration and calculate the IC50 value, which is the concentration of 4MSK required to inhibit 50% of the tyrosinase activity.[1]

-

Melanin Content Assay in Cultured Human Melanocytes

This protocol quantifies the effect of 4MSK on melanin production in cultured human melanocytes.

Methodology:

-

Cell Culture and Treatment:

-

Culture normal human epidermal melanocytes in a specialized melanocyte growth medium.[2]

-

Seed the melanocytes in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of 4MSK for a specified period (e.g., several days), refreshing the medium and 4MSK as needed.

-

-

Melanin Extraction:

-

After the treatment period, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a solution of sodium hydroxide (e.g., 1 N NaOH) and heat at a high temperature (e.g., 80°C) to solubilize the melanin.[4]

-

-

Quantification:

-

Measure the absorbance of the resulting lysate at 405 nm using a microplate reader.[4]

-

Create a standard curve using synthetic melanin to determine the melanin concentration in the samples.

-

Normalize the melanin content to the total protein concentration of each sample to account for differences in cell number.

-

Pigmentation Assay in a 3D Human Epidermal Equivalent Model

This protocol assesses the effect of 4MSK on pigmentation in a more physiologically relevant 3D skin model.

Methodology:

-

Model Culture and Treatment:

-

Use a commercially available 3D human epidermal equivalent model containing both keratinocytes and melanocytes (e.g., MelanoDerm™).

-

Culture the model according to the manufacturer's instructions.

-

Treat the model with 4MSK by adding it to the culture medium for a prolonged period (e.g., over 10 days), with regular medium changes.

-

-

Assessment of Pigmentation:

-

Visual Assessment: Photograph the tissue models at the end of the treatment period to visually assess changes in pigmentation.

-

Melanin Quantification:

-

Lyse the tissue and extract the melanin as described in the protocol for cultured melanocytes.

-

Quantify the melanin content spectrophotometrically.

-

-

Histological Analysis:

-

Fix the tissue, embed it in paraffin, and section it.

-

Perform Fontana-Masson staining, which specifically stains melanin, to visualize its distribution within the epidermal layers.[1]

-

-

Gene Expression Analysis in Keratinocytes via qPCR

This protocol measures the effect of 4MSK on the expression of keratinocyte differentiation markers.

Methodology:

-

Cell Culture and Treatment:

-

Culture normal human epidermal keratinocytes in a keratinocyte growth medium.

-

Treat the cells with 4MSK for a defined period.

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the treated and untreated keratinocytes using a suitable RNA extraction kit.

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using SYBR Green or a probe-based assay with primers specific for keratinocyte differentiation markers (e.g., Keratin 1 (KRT1), Keratin 10 (KRT10), Filaggrin (FLG), Involucrin (IVL)).

-

Use a housekeeping gene (e.g., RPL13A) for normalization.[1]

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in 4MSK-treated cells compared to untreated controls.[3]

-

Human Clinical Study Protocol for Facial Hyperpigmentation

This protocol outlines a double-blind, split-face, placebo-controlled study to evaluate the in vivo efficacy of a 4MSK-containing formulation.[1]

Methodology:

-

Study Design:

-

Recruit subjects with facial hyperpigmentation.

-

Employ a double-blind, split-face, placebo-controlled, paired-design. Each subject will apply the 4MSK formulation to one side of their face and a placebo formulation to the other side.

-

-

Treatment:

-

Subjects apply the assigned formulations twice daily for a specified duration.

-

-

Efficacy Assessments:

-

Instrumental Measurement:

-

Measure skin lightness (L* value) in both pigmented and non-pigmented areas using a chromameter at baseline and at various time points throughout the study.

-

-

Corneocyte Analysis:

-

Collect corneocytes from the skin surface using tape-stripping.

-

Analyze the tapes to determine the desquamation area ratio, providing an indication of epidermal turnover.

-

-

Expert Visual Assessment and Subject Self-Assessment:

-

Dermatologists can visually grade the improvement in hyperpigmentation.

-

Subjects can provide their own assessment of the product's efficacy.

-

-

-

Data Analysis:

-

Statistically compare the changes in the measured parameters between the 4MSK-treated side and the placebo-treated side of the face.

-

Conclusion

4MSK is a well-characterized skin-lightening ingredient with a robust, dual-action mechanism. It effectively reduces hyperpigmentation by directly inhibiting tyrosinase activity in melanocytes and by promoting the shedding of melanin-laden keratinocytes through the regulation of epidermal differentiation. The quantitative data from in vitro and in vivo studies consistently demonstrate its efficacy. The detailed protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the biological activities of 4MSK and to develop novel formulations for the treatment of pigmentation disorders. Further research into the specific upstream signaling molecules in the keratinocyte differentiation pathway affected by 4MSK could provide even deeper insights into its comprehensive mode of action.

References

Synthesis and Characterization of Potassium 4-Methoxysalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 4-methoxysalicylate, a derivative of salicylic acid, is a compound of increasing interest, particularly in the fields of cosmetics and dermatology for its skin-lightening and keratolytic properties. This technical guide provides a comprehensive overview of a robust laboratory-scale synthesis of potassium 4-methoxysalicylate. Detailed experimental protocols for its multi-step synthesis, starting from 2,4-dihydroxybenzoic acid, are presented. Furthermore, this document outlines the key characterization techniques and expected analytical data for the verification of the synthesized compound. All quantitative data is summarized for clarity, and a visual representation of the synthesis workflow is provided to facilitate understanding.

Introduction

Potassium 4-methoxysalicylate (4-MSK) is the potassium salt of 4-methoxysalicylic acid. Its structure, similar to salicylic acid, allows it to modulate keratinocyte proliferation and differentiation, which can aid in the management of hyperpigmentation and other skin conditions. The methoxy group at the 4-position is a key structural feature. This guide details a reliable synthetic route and the essential analytical characterization for the preparation and confirmation of this compound.

Synthesis of Potassium 4-Methoxysalicylate

The synthesis of potassium 4-methoxysalicylate is a multi-step process that begins with the selective methylation of 2,4-dihydroxybenzoic acid to form 4-methoxysalicylic acid. This intermediate is then neutralized with a potassium salt to yield the final product.

Synthesis Workflow

Caption: Synthesis workflow for Potassium 4-methoxysalicylate.

Experimental Protocols

Step 1: Synthesis of 4-Methoxysalicylic Acid (Intermediate)

-

In a three-necked flask equipped with a stirrer, dissolve 80g of sodium hydroxide in 500g of deionized water and cool the solution to room temperature.

-

Slowly add 150g (0.97 mol) of 2,4-dihydroxybenzoic acid while maintaining the temperature below 30°C.

-

Once the 2,4-dihydroxybenzoic acid has completely dissolved, cool the mixture to 20°C.

-

Slowly add 141g (1.12 mol) of dimethyl sulfate dropwise, ensuring the reaction temperature does not exceed 40°C.

-

After the addition is complete, maintain the reaction mixture at 30-40°C for 6 hours.

-

Increase the temperature to 60°C and hold for 30 minutes to ensure the decomposition of any unreacted dimethyl sulfate.

-

Cool the reaction mixture to room temperature and adjust the pH to 1 with 10% hydrochloric acid, which will cause a white solid to precipitate.

-

Filter the precipitate, wash with deionized water, and dry to obtain crude 4-methoxysalicylic acid.

-

For purification, add the crude product to deionized water (a common ratio is 1:3 w/v), heat to 80°C with stirring for 30 minutes, and then perform hot filtration. Dry the collected white crystals.

Step 2: Synthesis of Potassium 4-Methoxysalicylate

-

In a three-necked flask, dissolve 49.3g (0.357 mol) of potassium carbonate in 600g of deionized water and heat to 50°C.

-

Slowly add 120g (0.714 mol) of purified 4-methoxysalicylic acid to the potassium carbonate solution. Effervescence (release of carbon dioxide) will be observed.

-

After the addition is complete and the solution is clear, stir for an additional 30 minutes.

-

Recover the solvent under reduced pressure and then cool the solution to 0-5°C to induce crystallization.

-

Filter the resulting white crystals and dry them to yield crude potassium 4-methoxysalicylate.

-

For final purification, dissolve the crude product in a 50% ethanol-water solution, decolorize with activated carbon by refluxing for 1 hour, and perform hot filtration.

-

Cool the filtrate to 0-5°C to allow for recrystallization. Filter the purified white crystals and dry under vacuum.

Characterization Data

The identity and purity of the synthesized potassium 4-methoxysalicylate can be confirmed through various analytical techniques.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇KO₄ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | >220°C (decomposes) | [3] |

| Solubility | Soluble in water | [4] |

Predicted Spectroscopic Data

3.2.1. ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: D₂O

-

Predicted Chemical Shifts (δ, ppm):

-

~7.5-7.7 (d, 1H, Ar-H ortho to COO⁻)

-

~6.4-6.6 (dd, 1H, Ar-H ortho to OCH₃ and meta to COO⁻)

-

~6.3-6.5 (d, 1H, Ar-H meta to COO⁻ and ortho to OH)

-

~3.8 (s, 3H, OCH₃)

-

3.2.2. ¹³C NMR Spectroscopy

-

Solvent: D₂O

-

Predicted Chemical Shifts (δ, ppm):

-

~170-175 (C=O, carboxylate)

-

~160-165 (Ar-C attached to OH)

-

~160-165 (Ar-C attached to OCH₃)

-

~130-135 (Ar-CH ortho to COO⁻)

-

~110-115 (Ar-C ipso to COO⁻)

-

~105-110 (Ar-CH ortho to OCH₃ and meta to COO⁻)

-

~100-105 (Ar-CH meta to COO⁻ and ortho to OH)

-

~55-60 (OCH₃)

-

3.2.3. FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3500 (broad) | O-H stretch (phenolic) |

| ~2950-3050 | C-H stretch (aromatic) |

| ~2850-2950 | C-H stretch (methyl) |

| ~1580-1620 | C=O stretch (asymmetric, carboxylate) |

| ~1380-1420 | C=O stretch (symmetric, carboxylate) |

| ~1250-1300 | C-O stretch (aryl ether, asymmetric) |

| ~1020-1050 | C-O stretch (aryl ether, symmetric) |

3.2.4. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI)

-

Mode: Negative

-

Expected m/z: 167.03 [M-K]⁻ (corresponding to the 4-methoxysalicylate anion)

Applications and Future Directions

Potassium 4-methoxysalicylate is primarily utilized in the cosmetic industry for its skin-lightening effects.[5] It is reported to inhibit tyrosinase activity, a key enzyme in melanin synthesis, and to regulate keratinocyte differentiation.[5] Further research could explore its potential in dermatological formulations for treating hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation. Its synergistic effects with other active ingredients in drug delivery systems also present a promising area for future investigation.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of potassium 4-methoxysalicylate and a summary of its key physical and predicted spectroscopic characteristics. The outlined procedures are robust and suitable for laboratory-scale production. The characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of the compound, enabling further investigation into its biological activities and applications.

References

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [ouci.dntb.gov.ua]

- 2. CN103822976B - Method for measuring 4-potassium methoxysalicylate in cosmetics - Google Patents [patents.google.com]

- 3. IR spectra prediction [cheminfo.org]

- 4. researchgate.net [researchgate.net]

- 5. Potassium 4‐Methoxysalicylate (4MSK) Exerts a Skin Lightening Effect by Acting on Melanocytes and Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Potassium 2-hydroxy-4-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2-hydroxy-4-methoxybenzoate, also known as Potassium 4-methoxysalicylate (4MSK), and its acidic form, 2-hydroxy-4-methoxybenzoic acid (HMBA), are compounds with a diverse and compelling pharmacological profile. Primarily recognized for its application in dermatology as a skin-lightening agent, the molecule also exhibits significant hepatoprotective, hypolipidemic, anti-inflammatory, antioxidant, anti-diabetic, and anti-snake venom properties. This technical guide provides a comprehensive overview of the current state of knowledge, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

Potassium 2-hydroxy-4-methoxybenzoate is a synthetic derivative of salicylic acid.[1] It was developed by Shiseido and approved in Japan as a quasi-drug active ingredient for its skin-brightening effects.[2][3] Its acid form, 2-hydroxy-4-methoxybenzoic acid, is a naturally occurring phenolic compound found in plants such as Hemidesmus indicus and Decalepis arayalpathra, and is associated with a range of therapeutic activities in preclinical models.[4][5] This document synthesizes the available pharmacological data to serve as a resource for research and development.

Pharmacodynamic Properties

The compound exerts multiple biological effects, which are detailed below. The potassium salt (4MSK) is primarily studied for its dermatological effects, while the acid form (HMBA) has been investigated for a broader range of systemic activities.

Dermatological Effects (Skin Lightening)

Potassium 4-methoxysalicylate (4MSK) is a well-documented skin-lightening agent. Its primary mechanism is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2][6] Additionally, it promotes the metabolic turnover of keratinocytes, facilitating the removal of excess melanin from the epidermis.[6]

Hepatoprotective and Hypolipidemic Effects

2-hydroxy-4-methoxybenzoic acid (HMBA) has demonstrated significant protective effects against liver injury and the ability to lower lipid levels. In a rat model of carbon tetrachloride (CCl4)-induced hepatotoxicity, HMBA treatment attenuated liver damage, as evidenced by reduced serum transaminases and hepatic lipid peroxidation.[7] It also exhibited potent hypolipidemic activity in models of ethanol-induced hyperlipidemia and CCl4-induced liver damage, significantly decreasing levels of total cholesterol, triglycerides, and free fatty acids in both serum and liver.[7][8]

Anti-inflammatory and Antioxidant Activity

The hepatoprotective effects of HMBA are linked to its anti-inflammatory and antioxidant properties. It has been shown to restore levels of inflammatory cytokines, including TNF-α, IL-1β, IL-10, and IL-6, to near-normal levels in CCl4-treated rats.[7] Its antioxidant action is demonstrated by the restoration of total glutathione and the modulation of key defensive enzymes like heme oxygenase-1 (HO-1) and myeloperoxidase (MPO).[7]

Anti-Diabetic Activity

HMBA has shown promising anti-diabetic potential. In studies using streptozotocin (STZ)-induced diabetic rats, oral administration of HMBA normalized plasma glucose, insulin, and glycosylated hemoglobin levels.[3][4] The compound also improved the associated dyslipidemia, reducing total cholesterol and triglycerides.[3][4] This effect is attributed to both improved glycemic control and antioxidant activity.[2]

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of HMBA, particularly against melanoma. In SK-MEL-28 melanoma cells, HMBA was found to induce dose-dependent DNA damage, apoptosis, and autophagy. This anti-proliferative effect is mediated through the activation of the MAPK signaling pathway.

Anti-Snake Venom Activity

HMBA has been identified as a potent neutralizer of snake venom. It has shown efficacy against the lethal, hemorrhagic, and defibrinogenating actions of venoms from several common Indian snakes, including Vipera russellii and Naja kaouthia.[9] The functional methoxy and hydroxy groups are believed to be partly responsible for this neutralizing activity.[9]

Pharmacokinetic Properties

A validated HPLC-ESI-MS/MS method has been used to determine the pharmacokinetic profile of HMBA in female albino Wistar rats following oral administration of D. arayalpathra tuber extracts.[5]

Table 1: Pharmacokinetic Parameters of 2-hydroxy-4-methoxybenzoic acid (HMBA) in Rats

| Parameter | Value | Unit | Reference |

| Cmax | 1301.57 ± 128.22 | ng/mL | [5] |

| Tmax | 1.5 | h | [5] |

| AUC(0-48h) | 8985.02 ± 229.54 | ng·h/mL | [5] |

| t1/2 (Elimination Half-life) | 2.48 | h | [5] |

| Kel (Elimination Rate Constant) | 0.28 | L/h | [5] |

Quantitative Data Summary

In Vitro Efficacy

Table 2: In Vitro Activity of Potassium 2-hydroxy-4-methoxybenzoate and its Acid Form

| Assay | Target/Cell Line | Compound | Parameter | Result | Reference |

| Tyrosinase Inhibition | Mushroom Tyrosinase | 4MSK | IC50 | 4.02 mM | [3] |

| Melanin Content | Human Melanocytes | 4MSK | % Reduction | Significant at 0.8 & 1.0 mM | [3] |

| Melanin Content | 3D Epidermal Model | 4MSK | % Reduction | Significant at 0.05% | [3] |

| Cytotoxicity | Human Melanocytes | 4MSK | Cell Viability | No cytotoxicity up to 1.0 mM | [3] |

| Anti-Cancer | SK-MEL-28 Cells | HMBA | IC50 (48h) | ~50 µM |

In Vivo Efficacy

Table 3: In Vivo Activity of 2-hydroxy-4-methoxybenzoic acid (HMBA)

| Model | Species | Dose | Effect | Reference |

| Ethanol-Induced Hyperlipidemia | Rat | 200 µg/kg/day (p.o.) | Significantly decreased plasma and hepatic Cholesterol, Triglycerides, Free Fatty Acids | [8] |

| CCl4-Induced Hepatotoxicity | Rat | Not Specified | Significantly decreased serum transaminases, lipid peroxidation, and inflammatory cytokines (TNF-α, IL-1β, IL-6) | [7] |

| STZ-Induced Diabetes | Rat | 500 µg/kg (p.o.) | Significantly decreased plasma glucose; Normalized insulin and glycosylated hemoglobin | [3][4] |

| Snake Venom Neutralization | Mouse | Not Specified | Neutralized lethal, hemorrhagic, and defibrinogenating effects of various venoms | [9] |

Signaling Pathways

Skin Lightening Signaling Pathway

The primary mechanism for skin lightening involves the direct inhibition of tyrosinase, which blocks the conversion of tyrosine to melanin. A secondary mechanism involves promoting keratinocyte turnover, which helps shed existing melanin.

Caption: Dual mechanism of 4MSK in reducing skin pigmentation.

Anti-Cancer Signaling Pathway (Melanoma)

In melanoma cells, HMBA induces apoptosis and autophagy by activating the MAPK signaling cascade, leading to the phosphorylation of key protein kinases.

Caption: HMBA induces melanoma cell death via MAPK pathway activation.

Experimental Protocols

Clinical Evaluation of Skin-Lightening Efficacy

This protocol is based on the double-blind, split-face, placebo-controlled study for evaluating a 3% 4MSK formulation.[3]

-

Study Design: 31 female subjects with facial hyperpigmentation applied a 3% 4MSK formulation to one side of the face and a placebo to the other, twice daily for 12 weeks.

-

Inclusion Criteria: Healthy females aged 36-50 with facial hyperpigmentation.

-

Procedure:

-

Subjects provide written informed consent.

-

Baseline measurements of skin lightness (L* value) and desquamation are taken from pigmented and non-pigmented areas on both cheeks using a chromameter and by collecting corneocytes via tape-stripping.

-

Subjects are randomized to apply the 4MSK and placebo formulations to the left or right side of the face.

-

Subjects are instructed to use their usual skincare products and sunscreen but are prohibited from using other whitening products.

-

Follow-up measurements are taken at specified intervals (e.g., 4, 8, and 12 weeks).

-

-

Data Analysis: Changes in L* value and desquamation area ratio from baseline are calculated for both 4MSK-treated and placebo-treated sides and compared using appropriate statistical tests (e.g., paired t-test).

CCl4-Induced Hepatotoxicity Model

This protocol is a general representation of methods used to study the hepatoprotective effects of HMBA.[7]

-

Animals: Male Wistar rats.

-

Induction of Hepatotoxicity:

-

Administer carbon tetrachloride (CCl4), typically diluted in a vehicle like olive oil or corn oil (e.g., 1 mL/kg, i.p., twice a week for 4-8 weeks).

-

-

Treatment Protocol:

-

Divide animals into groups: Control (vehicle only), CCl4 only, CCl4 + HMBA, and CCl4 + Silymarin (positive control).

-

Administer HMBA (e.g., intragastrically) daily for the duration of the CCl4 treatment or for a specified period.

-

-

Endpoint Analysis:

-

At the end of the study, collect blood via cardiac puncture for biochemical analysis.

-

Measure serum levels of liver enzymes (ALT, AST, ALP).

-

Measure serum and liver lipid profiles (total cholesterol, triglycerides, etc.).

-

Harvest the liver for histopathological examination (H&E and Masson's trichrome staining) and to prepare liver homogenates.

-

In liver homogenates, measure markers of oxidative stress (lipid peroxidation, glutathione) and antioxidant enzyme activity (SOD, CAT).

-

Measure levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum or liver homogenates using ELISA kits.

-

STZ-Induced Diabetes Model

This protocol is based on studies evaluating the anti-diabetic effects of HMBA.[2][3][4]

-

Animals: Male Wistar rats.

-

Induction of Diabetes:

-

Fast animals overnight.

-

Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in cold citrate buffer (pH 4.5) at a dose of 40-65 mg/kg.

-

After 72 hours, measure blood glucose from the tail vein. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.

-

-

Treatment Protocol:

-

Divide diabetic rats into groups: Diabetic Control, Diabetic + HMBA (e.g., 500 µg/kg, p.o.), and Diabetic + Glibenclamide (positive control). A non-diabetic control group is also maintained.

-

Administer treatment daily for a period of 30-45 days.

-

-

Endpoint Analysis:

-

Monitor body weight and blood glucose levels regularly.

-

At the end of the study, collect blood for analysis of plasma insulin, glycosylated hemoglobin (HbA1c), and serum lipid profile.

-

Harvest the liver to measure glycogen content.

-

Venom Neutralization Assay

This protocol is based on the in vivo method described for assessing the neutralization of venom lethality.[9]

-

Animals: Male Swiss albino mice (18-22 g).

-

Determination of Minimum Lethal Dose (LD50): First, determine the LD50 of the specific snake venom (e.g., Vipera russellii) by injecting various doses of the venom i.p. into groups of mice and observing mortality over 24 hours.

-

Neutralization Protocol (In Vivo):

-

Pre-incubate a challenge dose of venom (e.g., 2x or 3x LD50) with varying amounts of HMBA at 37°C for 30 minutes.

-

Inject the venom-HMBA mixtures intraperitoneally into groups of mice.

-

A control group receives the venom challenge dose pre-incubated with saline.

-

Record the number of surviving mice in each group after 24 hours.

-

-

Data Analysis: The effective dose (ED50) of HMBA is calculated as the dose that protects 50% of the mice from the lethal effects of the venom challenge dose. Similar protocols can be adapted to measure the neutralization of hemorrhagic and defibrinogenating activities.

Conclusion and Future Directions

Potassium 2-hydroxy-4-methoxybenzoate and its acid form, 2-hydroxy-4-methoxybenzoic acid, are versatile molecules with a wide spectrum of pharmacological activities. While the skin-lightening properties of 4MSK are well-established and commercially utilized, the therapeutic potential of HMBA in metabolic diseases, liver disorders, oncology, and toxinology is significant and warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms, particularly the signaling pathways involved in its anti-inflammatory and anti-diabetic effects. Furthermore, comprehensive pharmacokinetic and toxicology studies in higher animal models are necessary to translate these promising preclinical findings into potential clinical applications.

References

- 1. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effective Dose Regimen of Streptozotocin for Inducing Diabetes in a Rat Model [ijvm.ut.ac.ir]

- 3. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats – Improving Yield and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ndineuroscience.com [ndineuroscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cobra venom neutralization by gold nano particle-2-hydroxy-4-methoxy benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An experimental study on evaluation of chemical antagonists induced snake venom neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In-Vitro Efficacy of 4-Methoxy Salicylic Acid Potassium Salt (4MSK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium 4-methoxysalicylate (4MSK), a derivative of salicylic acid, is a functional ingredient recognized for its skin-lightening properties. This technical guide provides a comprehensive overview of the in-vitro studies elucidating the efficacy and mechanisms of action of 4MSK. The primary modes of action identified are the direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis, and the promotion of keratinocyte differentiation, which facilitates the shedding of melanin-laden cells. This dual approach contributes to a reduction in melanin content and an overall lightening of the skin tone. While the precise signaling pathways modulated by 4MSK are still under investigation, current evidence suggests a potential role in the downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis.

Introduction

Hyperpigmentation, characterized by the excessive production and uneven distribution of melanin, is a common dermatological concern. The quest for effective and safe skin-lightening agents has led to the development of various compounds, including Potassium 4-methoxysalicylate (4MSK). Approved as a quasi-drug active ingredient in Japan, 4MSK has garnered significant interest for its depigmenting efficacy.[1][2][3] This document synthesizes the available in-vitro data to provide a detailed understanding of its biological activities at the cellular and molecular levels.

Effects on Melanogenesis

In-vitro studies have consistently demonstrated the inhibitory effect of 4MSK on melanin production in various cell models.

Reduction of Melanin Content

Treatment of normal human melanocytes and 3D human epidermal models with 4MSK has been shown to significantly reduce melanin content in a dose-dependent manner.[2][3]

| Cell Model | 4MSK Concentration | Melanin Content Reduction (% of Control) | Reference |

| Normal Human Melanocytes | 0.8 mM | Significant Reduction | [2] |

| 1.0 mM | Significant Reduction | [2] | |

| 3D Human Epidermal Model | 0.05% | Significant Reduction | [2] |

Inhibition of Tyrosinase Activity

The primary mechanism underlying the reduction in melanin synthesis is the direct inhibition of tyrosinase, the key enzyme in the melanin biosynthesis pathway. 4MSK has been shown to inhibit mushroom tyrosinase activity in a concentration-dependent manner.

| Assay Type | 4MSK Concentration | Tyrosinase Inhibition (%) | IC50 | Reference |

| Mushroom Tyrosinase Activity | 3 µmol/mL (618 µg/mL) | ~60% | Not specified |

Effects on Keratinocytes

Beyond its direct effects on melanocytes, 4MSK also influences the surrounding keratinocytes, contributing to its overall skin-lightening effect.

Promotion of Keratinocyte Differentiation

In-vitro studies have shown that 4MSK promotes the gene expression of key keratinocyte differentiation markers.[1][3] This accelerated epidermal turnover helps to shed melanin-containing keratinocytes from the skin surface more rapidly.

| Cell Model | 4MSK Treatment | Effect on Differentiation Markers | Reference |

| Human Keratinocytes | Not specified | Promoted gene expression | [1][3] |

Proposed Signaling Pathways

While the precise molecular signaling pathways directly modulated by 4MSK are not yet fully elucidated, based on its structural similarity to salicylic acid and the known mechanisms of melanogenesis and keratinocyte differentiation, the following pathways are proposed.

Melanogenesis Signaling Pathway

It is hypothesized that 4MSK may downregulate the expression of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase. This could occur through the modulation of upstream signaling cascades such as the MAPK/ERK and CREB pathways.

Keratinocyte Differentiation Pathway

4MSK's promotion of keratinocyte differentiation likely involves the modulation of signaling pathways that regulate the expression of differentiation markers such as involucrin and filaggrin. The p38 MAPK pathway is a known regulator of this process.

References

- 1. Potassium 4-Methoxysalicylate (4MSK) Exerts a Skin Lightening Effect by Acting on Melanocytes and Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potassium 4‐Methoxysalicylate (4MSK) Exerts a Skin Lightening Effect by Acting on Melanocytes and Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling the Kinetics of Tyrosinase Inhibition by Potassium 4-Methoxysalicylate: A Technical Guide

For Immediate Release

TOKYO, Japan - In the competitive landscape of dermatological research and cosmetic science, Potassium 4-methoxysalicylate (4MSK) has emerged as a noteworthy agent for its skin-lightening properties. This technical guide offers an in-depth exploration of the tyrosinase inhibition kinetics of 4MSK, providing researchers, scientists, and drug development professionals with a comprehensive resource on its mechanism of action and the experimental protocols to evaluate it.

Core Mechanism of Action: Tyrosinase Inhibition

Potassium 4-methoxysalicylate, a salicylic acid derivative, exerts its skin-lightening effects primarily by inhibiting tyrosinase, the rate-limiting enzyme in melanin biosynthesis. By impeding the catalytic activity of tyrosinase, 4MSK effectively reduces the production of melanin, the pigment responsible for skin coloration. This inhibitory action is a key focus for the development of agents targeting hyperpigmentation and promoting an even skin tone.

Quantitative Analysis of Tyrosinase Inhibition

The inhibitory potency of Potassium 4-methoxysalicylate against mushroom tyrosinase has been quantified, providing a key metric for its efficacy. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a critical parameter in understanding its biological activity.

| Inhibitor | Enzyme Source | Substrate | IC50 Value | Reference |

| Potassium 4-methoxysalicylate (4MSK) | Mushroom | L-DOPA | 4.02 mM | [1][2] |

Table 1: Summary of the reported IC50 value for Potassium 4-methoxysalicylate (4MSK) against mushroom tyrosinase.

Based on available public research, the specific type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki) for Potassium 4-methoxysalicylate have not been reported. Further kinetic studies employing methodologies such as Lineweaver-Burk or Dixon plots would be necessary to elucidate these crucial kinetic parameters.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

The following protocol outlines a standard method for determining the tyrosinase inhibitory activity of a compound, such as Potassium 4-methoxysalicylate, using L-DOPA as a substrate. This methodology is based on the procedure used to determine the published IC50 value for 4MSK.[1]

1. Materials and Reagents:

-

Mushroom Tyrosinase (e.g., 500 U/mL)

-

Potassium 4-methoxysalicylate (4MSK) solution in 0.1 M phosphate buffer

-

L-3,4-dihydroxyphenylalanine (L-DOPA) solution (e.g., 4 mM)

-

0.1 M Phosphate Buffer (pH 6.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

-

Incubator set to 37°C

2. Assay Procedure:

-

Preparation of Reaction Mixtures:

-

In a 96-well microplate, add 140 µL of the 4MSK solution at various concentrations to the sample wells.

-

For the control well (representing 100% enzyme activity), add 140 µL of 0.1 M phosphate buffer.

-

-

Enzyme Addition and Pre-incubation:

-

Add 20 µL of the mushroom tyrosinase solution (500 U/mL) to each well.

-

Mix the contents of the wells gently.

-

Incubate the microplate at 37°C for 5 minutes.

-

-

Substrate Addition and Reaction Initiation:

-

To initiate the enzymatic reaction, add 40 µL of the L-DOPA solution (4 mM) to each well.

-

-

Incubation and Absorbance Measurement:

-

Incubate the plate at 37°C for 5 minutes.

-

Measure the absorbance of the reaction mixture at 475 nm using a microplate reader. The absorbance is proportional to the amount of dopachrome produced.

-

-

Calculation of Inhibition Rate:

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = 100 - ((B / A) * 100) Where:

-

A = Change in absorbance (ΔOD475) in 5 minutes for the control (without the test sample).

-

B = Change in absorbance (ΔOD475) in 5 minutes for the reaction with the test sample.

-

-

Visualizing the Molecular Landscape

To better understand the biological context and experimental design, the following diagrams illustrate the melanogenesis signaling pathway and the workflow of a tyrosinase inhibition assay.

References

Unveiling the Anti-inflammatory Potential of 2-hydroxy-4-methoxybenzoic Acid Potassium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. 2-hydroxy-4-methoxybenzoic acid, and its potassium salt (also known as 4-Methoxysalicylic acid potassium or 4-MSK), has emerged as a compound of interest, demonstrating significant anti-inflammatory, antipyretic, and antioxidant properties in various preclinical models.[1][2] This technical guide provides an in-depth overview of the current state of knowledge regarding the anti-inflammatory effects of this compound, focusing on quantitative data, experimental methodologies, and underlying molecular mechanisms to support further research and development.

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of 2-hydroxy-4-methoxybenzoic acid has been quantified in several in vivo models of acute and chronic inflammation. The following tables summarize the key findings from published studies.

Table 1: Efficacy in Viper Venom-Induced Paw Edema Model

This model assesses the compound's ability to inhibit acute inflammation and edema induced by a potent inflammatory agent, Vipera russelli venom.

| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume Increase (mL) at 1 hr (Mean ± S.D.) | Paw Volume Increase (mL) at 2 hr (Mean ± S.D.) | Paw Volume Increase (mL) at 3 hr (Mean ± S.D.) | Paw Volume Increase (mL) at 4 hr (Mean ± S.D.) |

| Vipera russelli Venom (Control) | 2 µg | 0.88 ± 0.05 | 0.92 ± 0.05 | 0.91 ± 0.06 | 0.90 ± 0.04 |

| + 2-hydroxy-4-methoxybenzoic acid | 5 mg/kg | 0.48 ± 0.03 | 0.49 ± 0.04 | 0.48 ± 0.05 | 0.48 ± 0.04 |

| + Aspirin | 10 mg/kg | 0.42 ± 0.03 | 0.42 ± 0.04 | 0.41 ± 0.04 | 0.41 ± 0.03 |

| + Indomethacin | 10 mg/kg | 0.35 ± 0.03 | 0.35 ± 0.02 | 0.34 ± 0.03 | 0.34 ± 0.02 |

| Data derived from Alam & Gomes, 1998.[2] Paw volume was measured in male albino mice. *P<0.001 compared to the venom-only control group. |

Table 2: Efficacy in Cotton Pellet-Induced Granuloma Model

This model evaluates the effect of the compound on the proliferative phase of chronic inflammation, where granulomatous tissue forms.

| Treatment Group | Dose (mg/kg/day, i.p. for 7 days) | Wet Weight of Granuloma (mg) (Mean ± S.D.) | Dry Weight of Granuloma (mg) (Mean ± S.D.) |

| Control | Vehicle | 125.5 ± 10.5 | 30.5 ± 2.5 |

| 2-hydroxy-4-methoxybenzoic acid | 5 mg/kg | 80.6 ± 8.5 | 18.6 ± 1.5 |

| Indomethacin | 10 mg/kg | 75.5 ± 7.8 | 16.5 ± 1.8 |

| Data derived from Alam & Gomes, 1998.[2] The experiment was conducted in male albino rats. *P<0.001 compared to the control group. |

Table 3: Effects on Inflammatory Cytokines in CCl₄-Induced Hepatotoxicity

In a model of carbon tetrachloride (CCl₄)-induced liver injury in rats, 2-hydroxy-4-methoxybenzoic acid (HMBA) demonstrated the ability to modulate key inflammatory cytokines. While specific quantitative values are not available from the abstract, the study reported a significant "recouping" of cytokine levels, suggesting a restoration towards normal physiological concentrations.[3]

| Cytokine | Effect of CCl₄ Administration | Effect of HMBA Treatment |

| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Levels Restored |

| Interleukin-1 beta (IL-1β) | Increased | Levels Restored |

| Interleukin-6 (IL-6) | Increased | Levels Restored |

| Interleukin-10 (IL-10) | Altered | Levels Restored |

| Qualitative data summarized from the abstract of Alshammari et al., 2017.[3] |

Putative Mechanism of Action: Signaling Pathways

Research on structurally related phenolic compounds suggests that the anti-inflammatory effects of 2-hydroxy-4-methoxybenzoic acid are likely mediated through the modulation of key intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] These pathways are central to the transcriptional activation of a host of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.

Caption: Putative inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols based on the cited literature.

In Vivo Model: Cotton Pellet-Induced Granuloma in Rats

This protocol is adapted from the methodology described by Alam & Gomes (1998) to assess chronic anti-inflammatory activity.[2]

Caption: Experimental workflow for the cotton pellet granuloma assay.

Detailed Steps:

-

Animal Model: Male albino Wistar rats (120-150 g) are used.

-

Granuloma Induction:

-

Sterilized cotton pellets, each weighing approximately 30 ± 1 mg, are prepared.

-

Animals are anesthetized, and a single pellet is aseptically implanted subcutaneously into the groin region.

-

-

Dosing:

-

The test compound (2-hydroxy-4-methoxybenzoic acid), vehicle (control), or a standard drug (e.g., indomethacin) is administered intraperitoneally (i.p.) once daily for seven consecutive days, starting on the day of pellet implantation.[2]

-

-

Sample Collection:

-

On the eighth day, the animals are euthanized.

-

The cotton pellets, encapsulated by granulomatous tissue, are surgically removed.

-

-

Analysis:

-

The wet weight of the excised tissue is recorded immediately.

-

The pellets are then dried in an oven at 60°C until a constant weight is achieved to determine the dry granuloma weight.[2]

-

The percentage inhibition of granuloma formation is calculated by comparing the mean dry weight of the treated groups with the control group.

-

In Vivo Model: Viper Venom-Induced Paw Edema in Mice

This protocol, based on Alam & Gomes (1998), is a standard method for evaluating acute anti-inflammatory effects.[2]

-

Animal Model: Male albino mice (20-25 g) are used.

-

Induction of Inflammation:

-

A sub-plantar injection of Vipera russelli venom (e.g., 2 µg in 0.02 mL of normal saline) is administered into the right hind paw of the mouse.[2]

-

-

Dosing:

-

The test compound, vehicle, or standard drug (e.g., aspirin) is administered intraperitoneally immediately after the venom injection.[2]

-

-

Edema Measurement:

-

Paw volume is measured using a plethysmometer at baseline (immediately before venom injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).[2]

-

-

Analysis:

-

The increase in paw volume is calculated by subtracting the initial volume from the post-injection measurements.

-

The percentage inhibition of edema is determined by comparing the mean increase in paw volume of the treated groups with the control group.

-

In Vitro Model: LPS-Stimulated Macrophage Assay

While specific studies on 2-hydroxy-4-methoxybenzoic acid potassium salt in macrophage cell lines are not detailed in the initial search, a general protocol for assessing anti-inflammatory activity in RAW 264.7 macrophages is provided below. This is a standard and highly relevant model for mechanistic studies.

-

Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

-

Cell Viability Assay:

-

Prior to anti-inflammatory assays, a cytotoxicity test (e.g., MTT assay) is performed to determine the non-toxic concentration range of the test compound. Cells are treated with various concentrations for 24 hours.[4]

-

-

Anti-inflammatory Assay:

-

Cells are seeded in appropriate plates (e.g., 96-well for NO assay, 24-well for cytokine analysis).

-

Cells are pre-treated with non-toxic concentrations of 2-hydroxy-4-methoxybenzoic acid potassium salt for 1-2 hours.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess assay.[4]

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]

-

Protein Expression (iNOS, COX-2): Cell lysates are collected and the expression levels of key inflammatory proteins are analyzed by Western blotting.

-

Conclusion and Future Directions

The available data strongly support the anti-inflammatory properties of 2-hydroxy-4-methoxybenzoic acid and its potassium salt. It demonstrates efficacy in both acute and chronic in vivo models of inflammation and is reported to modulate the production of key inflammatory cytokines.[2][3] The likely mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways, which are pivotal in the inflammatory cascade.

For drug development professionals, this compound represents a promising scaffold. Future research should focus on:

-

Comprehensive In Vitro Mechanistic Studies: Elucidating the precise molecular targets within the NF-κB and MAPK pathways using cell lines such as RAW 264.7 macrophages.

-

Pharmacokinetic and Toxicological Profiling: Establishing a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for the potassium salt to assess its drug-like properties.

-

Dose-Response and Efficacy in Disease Models: Conducting detailed dose-response studies in various animal models of inflammatory diseases (e.g., collagen-induced arthritis) to establish a therapeutic window.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity, potentially leading to the development of a new class of anti-inflammatory therapeutics.

This technical guide consolidates the foundational evidence required to justify and design the next phase of research into the therapeutic potential of 2-hydroxy-4-methoxybenzoic acid potassium salt.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Effects of cytokines on carbon tetrachloride-induced hepatic fibrogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation | Semantic Scholar [semanticscholar.org]

Unveiling the Antioxidant Potential of Potassium 2-hydroxy-4-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2-hydroxy-4-methoxybenzoate, the potassium salt of 2-hydroxy-4-methoxybenzoic acid, is a compound with recognized applications in the cosmetic industry, primarily for its skin-lightening effects.[1][2][3] Beyond its role in dermatology, emerging evidence surrounding its parent compound, 2-hydroxy-4-methoxybenzoic acid (HMBA), suggests a significant potential as an antioxidant and anti-inflammatory agent.[1][4] This technical guide provides a comprehensive overview of the antioxidant potential of Potassium 2-hydroxy-4-methoxybenzoate, consolidating available data, outlining detailed experimental protocols for its assessment, and visualizing relevant biological pathways. While direct quantitative in vitro antioxidant data for the potassium salt is limited in current literature, this guide leverages data from its parent acid and structurally similar phenolic compounds to provide a robust framework for research and development.

Introduction to Antioxidant Activity and Phenolic Compounds

Antioxidants are crucial molecules that inhibit the oxidation of other molecules, a process that can produce free radicals. These free radicals can initiate chain reactions that damage cells, contributing to aging and various diseases. Phenolic compounds, characterized by an aromatic ring bearing one or more hydroxyl groups, are a major class of antioxidants.[5][6] Their antioxidant activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.[7]

The structure of a phenolic compound, including the number and position of hydroxyl and other substituent groups like methoxy groups, significantly influences its antioxidant capacity.[8][9] The presence of a hydroxyl group is often critical for high antioxidant activity. Methoxy groups, being electron-donating, can enhance antioxidant activity by stabilizing the resulting radical after hydrogen donation.[8][10]

Potassium 2-hydroxy-4-methoxybenzoate, as a derivative of salicylic acid, possesses a phenolic hydroxyl group and a methoxy group, suggesting its potential to act as a free radical scavenger. In skincare formulations, it is purported to protect the skin from oxidative stress caused by environmental pollutants by neutralizing free radicals.[11]

In Vitro Antioxidant Capacity: Data and Analysis

To provide a quantitative perspective, this guide presents data for a structurally similar compound, 2,3-dihydroxybenzoic acid. The presence of an additional hydroxyl group in the ortho position is known to enhance radical scavenging ability.[11] This data serves as a valuable benchmark for estimating the potential antioxidant efficacy of Potassium 2-hydroxy-4-methoxybenzoate.

Table 1: Quantitative Antioxidant Activity of a Structurally Similar Compound

| Antioxidant Assay | 2,3-dihydroxybenzoic acid | Reference Compound (Trolox) |

| DPPH IC50 (µM) | 60.83 | Not Reported in this study |

| ABTS (% Inhibition at 50 µM) | 86.40% | Not Reported in this study |

| FRAP (µM Fe²⁺/µM) | 173.79 | Not Reported in this study |

| Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids. It is important to note that these values are for a structurally similar compound and may not be directly representative of Potassium 2-hydroxy-4-methoxybenzoate's activity. |

Experimental Protocols for In Vitro Antioxidant Assays

To facilitate further research into the antioxidant potential of Potassium 2-hydroxy-4-methoxybenzoate, detailed methodologies for common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[12] The reduction of the purple DPPH radical to a yellow-colored hydrazine is monitored spectrophotometrically.[12]

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[8]

-

Sample Preparation: Dissolve Potassium 2-hydroxy-4-methoxybenzoate and a reference standard (e.g., Ascorbic acid or Trolox) in a suitable solvent (e.g., methanol) to prepare stock solutions (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.[8]

-

Assay Procedure (96-well plate format):

-

Incubation and Measurement: Mix the contents and incubate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.[8]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(

ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

–Acontrolngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ] x 100[11] The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[8][11]Acontrol

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[8][13]

Methodology:

-

Reagent Preparation:

-

ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[14]

-

Sample Preparation: Prepare serial dilutions of Potassium 2-hydroxy-4-methoxybenzoate and a reference standard (e.g., Trolox) as described in the DPPH protocol.[6]

-

Assay Procedure (96-well plate format):

-

Add 10 µL of various concentrations of the test compound or standard to the wells.

-

Add 190 µL of the diluted ABTS•+ solution to each well.[6]

-

-

Incubation and Measurement: Incubate at room temperature for a specified time (e.g., 6 minutes). Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to that of Trolox.[14][15]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH, which results in an intense blue color.[5]

Methodology:

-

Reagent Preparation: Prepare the FRAP working reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Incubate the reagent at 37°C before use.[8][11]

-

Sample and Standard Preparation: Prepare serial dilutions of Potassium 2-hydroxy-4-methoxybenzoate. Prepare a standard curve using a series of concentrations of FeSO₄ (e.g., 100-1000 µM).[8]

-

Assay Procedure (96-well plate format):

-

Incubation and Measurement: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes). Measure the absorbance at 593 nm.[6][8]

-

Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM of Fe(II) equivalents.[8]

Visualization of Methodologies and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Caption: General experimental workflow for in vitro antioxidant capacity assessment.

A key signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway. While not directly shown for Potassium 2-hydroxy-4-methoxybenzoate, the parent compound HMBA has been associated with antioxidant mechanisms that could potentially involve this pathway.[1]

Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.

Conclusion and Future Directions

Potassium 2-hydroxy-4-methoxybenzoate holds promise as an antioxidant agent, a potential attributed to its phenolic structure. While its primary application has been in cosmetics for skin lightening, the antioxidant properties suggested by its parent compound, 2-hydroxy-4-methoxybenzoic acid, warrant further investigation. The lack of direct quantitative in vitro data for the potassium salt highlights a significant research gap.

Future studies should focus on systematically evaluating the antioxidant capacity of Potassium 2-hydroxy-4-methoxybenzoate using standardized assays such as DPPH, ABTS, and FRAP to determine its IC50 values and TEAC. Furthermore, investigating its effects on cellular antioxidant mechanisms, including the potential modulation of signaling pathways like the Keap1-Nrf2 pathway, will provide a more comprehensive understanding of its biological activity. Such research will be invaluable for drug development professionals and scientists looking to harness the full therapeutic potential of this compound in combating oxidative stress-related conditions.

References

- 1. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Structure-function relationship of phenolic antioxidants in topical skin health products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. citeqbiologics.com [citeqbiologics.com]

Technical Guide: Physicochemical Properties of CAS 152312-71-5 (Potassium 4-methoxysalicylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with CAS number 152312-71-5, chemically identified as Potassium 4-methoxysalicylate. This compound, also widely known by its cosmetic industry designation 4-MSK, is a salicylic acid derivative with significant applications in dermatology and cosmetology, primarily for its skin-lightening and anti-hyperpigmentation properties. This document consolidates available data on its physicochemical characteristics, biological activity, and analytical methodologies, aiming to serve as a valuable resource for professionals in research and drug development.

Core Compound Information: CAS 152312-71-5

Chemical Name: Potassium 2-hydroxy-4-methoxybenzoate

Common Names: Potassium 4-methoxysalicylate, 4-MSK

Molecular Formula: C₈H₇KO₄[1]

Molecular Weight: 206.24 g/mol [1]

Structure:

Caption: Chemical structure of Potassium 4-methoxysalicylate.

Physical and Chemical Properties

The known physical and chemical properties of Potassium 4-methoxysalicylate are summarized in the table below.

| Property | Value | Reference |

| Physical State | White to off-white crystalline powder | [2] |

| Melting Point | >220 °C (with decomposition) | [1][] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [2] |

| Storage | Room temperature, under inert atmosphere | [2] |

| Purity | Commercially available in purities of ≥99% | [2] |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid can be determined using a standard melting point apparatus (e.g., Thiele tube or a digital melting point device).

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility can be performed by systematically testing the dissolution of a known mass of the compound in a specific volume of a solvent.

Caption: Workflow for Solubility Assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

An analytical HPLC method is crucial for determining the purity of Potassium 4-methoxysalicylate and for its quantification in various matrices, such as cosmetic formulations. A published method for the analysis of 4-MSK in cosmetics provides a basis for such a protocol.[4][5]

Instrumentation:

-

HPLC system with a pump, autosampler, and a UV-Vis or Diode Array Detector.

-

C18 analytical column (e.g., 250mm x 4.6mm, 5µm particle size).

Mobile Phase:

-

A gradient of methanol and an aqueous solution of monopotassium phosphate (e.g., 0.01-0.1 mol/L).[4][5]

Detection:

-

UV detection in the range of 190-400 nm.[5]

Procedure:

-

Standard Preparation: Prepare a stock solution of Potassium 4-methoxysalicylate in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Extract the sample containing 4-MSK with methanol, followed by ultrasonic extraction and centrifugation. Filter the supernatant through a 0.45 µm filter.[4]

-

Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify the 4-MSK peak based on its retention time compared to the standard. Quantify the amount of 4-MSK in the sample by comparing its peak area to the calibration curve.[4]

Biological Activity and Signaling Pathway

Potassium 4-methoxysalicylate is primarily known for its skin-lightening effects, which are attributed to its influence on both melanocytes and keratinocytes.

Mechanism of Action:

-

Inhibition of Melanogenesis: 4-MSK inhibits the activity of tyrosinase, a key enzyme in the synthesis of melanin. This action reduces the production of melanin in melanocytes.

-

Regulation of Keratinocyte Differentiation: 4-MSK promotes the normal differentiation of keratinocytes, which helps in the shedding of excess melanin from the epidermis.

Caption: Mechanism of action of Potassium 4-methoxysalicylate.

Note on "1-(4-fluorophenyl)-3-(2-(4-(4-fluorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2,5-pyrrolidinedione"

Extensive searches for the physical and chemical properties of the compound "1-(4-fluorophenyl)-3-(2-(4-(4-fluorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2,5-pyrrolidinedione" did not yield any specific data for this exact molecule. This suggests that the compound may be novel, not yet synthesized, or described under a different nomenclature in publicly accessible scientific literature and chemical databases.

For researchers interested in the potential synthesis of this molecule, a retrosynthetic analysis suggests it could be constructed from three key fragments:

-

1-(4-fluorophenyl)-2,5-pyrrolidinedione

-

A C2-linker with appropriate functional groups for coupling

-

4-(4-fluorophenyl)-4-hydroxypiperidine

The synthesis of these or structurally similar precursors is documented in the chemical literature. A potential synthetic route could involve the alkylation of 1-(4-fluorophenyl)-2,5-pyrrolidinedione with a suitable electrophile derived from 4-(4-fluorophenyl)-4-hydroxypiperidine and a two-carbon linker.

Caption: Potential retrosynthetic approach for the target molecule.

This information is provided for research and development purposes. The synthesis and characterization of this molecule would require dedicated laboratory investigation.

Conclusion

Potassium 4-methoxysalicylate (CAS 152312-71-5) is a well-characterized compound with established physical and chemical properties and a clear mechanism of action related to its skin-lightening effects. Standard analytical techniques can be employed for its quality control and quantification. In contrast, the complex pyrrolidinedione derivative mentioned appears to be a novel chemical entity requiring further research for its synthesis and characterization. This guide serves as a foundational resource for professionals working with these compounds.

References

- 1. Potassium methoxysalicylate | C8H7KO4 | CID 23683261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. potassium methoxysalicylate, 152312-71-5 [perflavory.com]

- 4. CN103822976B - Method for measuring 4-potassium methoxysalicylate in cosmetics - Google Patents [patents.google.com]

- 5. CN103822976A - Method for measuring 4-potassium methoxysalicylate in cosmetics - Google Patents [patents.google.com]

The Dual-Action Mechanism of Potassium 4-Methoxysalicylate (4MSK): A Technical Guide to its Structure-Function Relationship in Skin Lightening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 4-methoxysalicylate, commonly known as 4MSK, is a potent skin lightening agent with a multifaceted mechanism of action. This technical guide delves into the intricate relationship between the chemical structure of 4MSK and its dual functions in mitigating hyperpigmentation. It primarily acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. Additionally, 4MSK influences keratinocyte differentiation, promoting the turnover of melanin-laden epidermal cells. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and visual representations of the pertinent biological pathways and experimental workflows.

Chemical Structure and Properties

4MSK is the potassium salt of 4-methoxysalicylic acid. Structurally, it is a derivative of salicylic acid, featuring a methoxy group (-OCH₃) at the C4 position of the benzene ring. This structural modification is crucial to its targeted activity and safety profile.

| Property | Value | Reference |

| Chemical Name | Potassium 2-hydroxy-4-methoxybenzoate | |

| Molecular Formula | C₈H₇KO₄ | |

| Molecular Weight | 206.24 g/mol | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water |

The presence of the hydroxyl and carboxyl groups, along with the methoxy substitution, dictates its interaction with the active site of tyrosinase and its influence on epidermal kinetics.

Mechanism of Action: A Dual Approach

4MSK exerts its skin lightening effects through two primary mechanisms: the inhibition of melanin synthesis in melanocytes and the regulation of epidermal cell turnover.[1][2][3]

Inhibition of Melanogenesis via Tyrosinase Inhibition

The cornerstone of 4MSK's efficacy lies in its ability to directly inhibit tyrosinase, the key enzyme responsible for the first two steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By competitively binding to the active site of tyrosinase, 4MSK effectively reduces the overall production of melanin.

Signaling Pathway: Melanogenesis and the Role of 4MSK

Caption: Melanogenesis signaling pathway and the inhibitory action of 4MSK on tyrosinase.

Regulation of Keratinocyte Differentiation